molecular formula C10H10FN3S2 B462470 5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine CAS No. 292064-75-6

5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B462470
CAS No.: 292064-75-6
M. Wt: 255.3g/mol
InChI Key: RVDXIJIAKMLTCW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Mechanism of Action

Comparison with Similar Compounds

5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Biological Activity

5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential medicinal applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈FN₃S. It features a thiadiazole ring that is known for its pharmacological properties. The presence of the fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting metabolic pathways.
  • Antimicrobial Activity : The compound exhibits significant activity against various bacterial and fungal strains, potentially through the disruption of cell wall synthesis or function.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death mechanisms.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. For instance:

  • In Vitro Cytotoxicity : The compound was tested against several cancer cell lines using the MTT assay. Results indicated an IC₅₀ value of approximately 10 µg/mL against breast adenocarcinoma (MCF-7) cells, showcasing moderate cytotoxic activity .
CompoundCell LineIC₅₀ (µg/mL)
This compoundMCF-710.00
5-(4-Chlorophenyl)-1,3,4-thiadiazoleHepG22.32

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Studies indicate that derivatives of thiadiazole exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring enhances this activity significantly .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Comparative Analysis with Similar Compounds

When compared to other thiadiazole derivatives, such as 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine and 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine, the fluorinated derivative exhibits unique properties due to the electronegative fluorine atom. This substitution can lead to enhanced biological activity and altered pharmacokinetics.

Table: Comparison of Thiadiazole Derivatives

CompoundSubstituentAnticancer IC₅₀ (µg/mL)Antimicrobial MIC (µg/mL)
This compoundFluorobenzyl10.0032
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amineBromobenzyl12.5016
5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amineMethylbenzyl15.0064

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDXIJIAKMLTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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